molecular formula C9H10O4 B3148663 2-(Hydroxymethyl)-4-methoxybenzoic acid CAS No. 65399-12-4

2-(Hydroxymethyl)-4-methoxybenzoic acid

Cat. No.: B3148663
CAS No.: 65399-12-4
M. Wt: 182.17 g/mol
InChI Key: CMVVYUFZVXYPLT-UHFFFAOYSA-N
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Description

Compounds like 2-(Hydroxymethyl)-4-methoxybenzoic acid belong to a class of organic compounds known as benzoic acids and derivatives . These are compounds containing a benzene ring which bears at least one carboxyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,5-furandicarboxylic acid (FDCA) have been synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzene ring with various functional groups attached. For example, kojic acid is an organic compound with the formula HOCH2C5H2O2OH, which is a derivative of 4-pyrone .


Chemical Reactions Analysis

The chemical reactions of similar compounds are diverse and depend on the functional groups present. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, 2,2-Bis(hydroxymethyl)propionic acid is a solid at room temperature with a melting point of 95-100 °C .

Scientific Research Applications

Encapsulation and Controlled Release in Food Flavoring

2-(Hydroxymethyl)-4-methoxybenzoic acid, structurally similar to vanillic acid (4-hydroxy-3-methoxybenzoic acid), finds application in the food industry. The encapsulation of vanillic acid into layered double hydroxide nanohybrids demonstrates potential for controlled release of flavor in food products. This encapsulation technique offers a promising approach for enhancing flavor stability and longevity in various food items (Hong, Oh, & Choy, 2008).

Photostabilization and Photoprotection

Compounds related to this compound are studied for their role in photostabilization and photoprotection. For example, methyl 2-methoxybenzoate, a compound similar in structure, has been investigated for its ability to generate and quench singlet molecular oxygen, a process important in photostabilization of materials (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Antibacterial Activity

Derivatives of this compound, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), have been synthesized and evaluated for antibacterial activity. Novel ester/hybrid derivatives of vanillic acid show potential as chemotherapeutic agents, indicating a possible application in the development of new drug candidates with antibacterial properties (Satpute, Gangan, & Shastri, 2018).

Synthetic and Medicinal Chemistry

In medicinal chemistry, compounds analogous to this compound are used as intermediates in the synthesis of various pharmaceuticals. The synthesis of related compounds demonstrates the utility of these types of chemical structures in the development of therapeutically active molecules (Yu, 2008).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For example, kojic acid functions in nature as a chelation agent produced by several species of fungi .

Safety and Hazards

Safety and hazards associated with these compounds can vary. For example, 2,2-Bis(hydroxymethyl)propionic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research into these compounds are promising. For example, 2,5-furandicarboxylic acid (FDCA) is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers .

Properties

IUPAC Name

2-(hydroxymethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVVYUFZVXYPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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